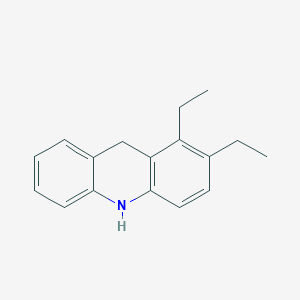

1,2-Diethyl-9,10-dihydroacridine

Description

Structure

3D Structure

Properties

CAS No. |

106100-38-3 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

1,2-diethyl-9,10-dihydroacridine |

InChI |

InChI=1S/C17H19N/c1-3-12-9-10-17-15(14(12)4-2)11-13-7-5-6-8-16(13)18-17/h5-10,18H,3-4,11H2,1-2H3 |

InChI Key |

AMTDKNYZCLABEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dihydroacridine Systems

Strategies for the Construction of the Dihydroacridine Core

The fundamental dihydroacridine structure can be assembled using several distinct chemical strategies, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.

Intramolecular Reductive Cyclization Approaches for Dihydroacridine Frameworks

A highly effective method for constructing the dihydroacridine skeleton involves the intramolecular reductive cyclization of nitro compounds. One notable approach utilizes nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, to facilitate the reductive cyclization of aldol (B89426) adducts derived from o-nitrobenzaldehydes and cyclohexenone derivatives. rsc.orgrsc.org This reaction proceeds at ambient temperatures and under acid-free conditions, cleanly converting the nitro group to an amine, which then cyclizes onto the cyclohexenone ring, followed by dehydration to form the 1,2-dihydroacridine framework. rsc.orgrsc.org

This method is characterized by its operational simplicity, broad substrate compatibility, and scalability from milligram to multigram quantities. rsc.orgrsc.org The process involves multiple transformations in a single operational pot, offering good yields and short reaction times. rsc.org The use of the nickel boride system is particularly advantageous as it provides a strong reducing activity for nitro groups while being compatible with the cyclization step. jst.go.jp

Table 1: Nickel Boride-Mediated Intramolecular Reductive Cyclization

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Aldol adducts of o-nitrobenzaldehyde and cyclohexenone derivatives | rsc.orgrsc.org |

| Key Reagent | Nickel Boride (in situ from NiCl₂ and NaBH₄) | rsc.orgrsc.orgjst.go.jp |

| Conditions | Ambient temperature, acid-free | rsc.orgrsc.org |

| Product | 3-Aryl-1,2-dihydroacridine derivatives | rsc.orgrsc.org |

| Advantages | Operational simplicity, good yields, broad substrate scope, scalability, short reaction time | rsc.orgrsc.org |

Condensation and Cyclization Reactions in Dihydroacridine Synthesis

Classical and modern condensation reactions are foundational to dihydroacridine synthesis. The Ullmann condensation, for example, is a well-established method for forming the initial diarylamine intermediate. rsc.org In this approach, a 2-halobenzoic acid is coupled with an aniline (B41778) derivative in the presence of copper. rsc.org The resulting 2-arylamino benzoic acid can then be cyclized using a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures to yield the corresponding acridone (B373769), a close relative and precursor to dihydroacridines. rsc.org

More contemporary methods involve multicomponent reactions that build complexity in a single step. For instance, a one-pot, four-component reaction involving ninhydrin, malononitrile, and ketene (B1206846) aminals has been developed for synthesizing highly functionalized heterocyclic systems, demonstrating the power of tandem reactions. researchgate.net Similarly, Claisen condensation followed by O-cyclization has been employed to create related heterocyclic cores efficiently. rsc.org These methods often feature high atom economy, mild reaction conditions, and simplified work-up procedures. researchgate.net

Buchwald–Hartwig Cross-Coupling for Dihydroacridine Derivatives

The palladium-catalyzed Buchwald–Hartwig amination is a powerful tool for constructing the C-N bonds necessary for the dihydroacridine core and for its further derivatization. acs.org This cross-coupling reaction can be used to synthesize the diarylamine precursor to the dihydroacridine ring or to directly functionalize a pre-existing dihydroacridine moiety. nih.govrsc.org

In a typical application, a halogenated acridine (B1665455) or a di(o-bromoaryl)methane is coupled with an amine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a suitable phosphine (B1218219) ligand like X-Phos. acs.orgnih.gov The reaction requires a base, commonly sodium tert-butoxide, and is typically run at elevated temperatures. rsc.org This methodology is valued for its high regioselectivity and tolerance of a wide range of functional groups, enabling the synthesis of complex donor-acceptor systems for applications in materials science. nih.gov

N,N-Diarylation of Amides for 9,10-Dihydroacridine (B10567) Formation

A specialized and efficient route to the 9,10-dihydroacridine structure involves the copper-catalyzed N,N-diarylation of primary amides. acs.orgthieme-connect.com This method couples various di(o-bromoaryl)methanes with primary amides, such as acetamide (B32628) or benzamide, using a copper(I) iodide (CuI) catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand. nih.govacs.org

The reaction proceeds via a fast and preferential intramolecular N-arylation, avoiding the formation of significant mono-arylated byproducts. thieme-connect.comacs.org This strategy provides a facile and efficient pathway to a diverse range of 9,10-dihydroacridine derivatives, which serve as crucial intermediates for synthesizing acridines, acridinones, and nitrogen-embedded polyacenes. acs.orgnih.gov

Table 2: Copper-Catalyzed N,N-Diarylation for 9,10-Dihydroacridine Synthesis

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Di(o-bromoaryl)methanes and primary amides | acs.orgnih.govacs.org |

| Catalyst System | Copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) | acs.orgnih.govacs.org |

| Key Transformation | Intramolecular N,N-diarylation of the amide nitrogen | thieme-connect.comacs.org |

| Product | N-Acyl-9,10-dihydroacridine derivatives | acs.orgacs.org |

| Advantages | High efficiency, good yields, avoids significant side products | thieme-connect.comacs.org |

Functionalization and Derivatization of the Dihydroacridine Ring System

Once the core dihydroacridine scaffold is formed, it can be further modified to introduce a variety of substituents, tuning its chemical and physical properties.

Regioselective Introduction of Alkyl and Aryl Substituents, including Diethyl Substitution

The introduction of substituents onto the dihydroacridine ring, particularly at the C-9 position, is a key strategy for modulating its properties. The synthesis of 9,9-diethyl-9,10-dihydroacridines has been specifically investigated, with improved procedures developed to overcome challenges such as competing elimination reactions. nih.govacs.org

An effective route to 9,9-diethyl-9,10-dihydroacridine involves the reaction of an N-phenylanthranilate ester with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). nih.gov This forms a tertiary alcohol intermediate which, upon treatment with a strong acid like concentrated sulfuric acid, undergoes cyclization to form the desired 9,9-diethyl substituted product. nih.gov It is crucial to manage the reaction conditions carefully, as the acid-catalyzed cyclization can be plagued by a competing elimination side reaction, especially with alkyl groups larger than methyl. nih.govacs.org An alternative approach involves a microwave-assisted Bernthsen reaction of diphenylamine (B1679370) with propionic acid and zinc chloride to first synthesize 9-ethylacridine (B14139479), which can then be further alkylated. nih.gov

Aryl substituents can be introduced using standard cross-coupling reactions. For example, a 4-bromo-9,9-dimethyl-9,10-dihydroacridine (B8246401) can be coupled with phenylboronic acid via a Suzuki reaction to yield 9,9-dimethyl-4-phenyl-9,10-dihydroacridine. rsc.org This highlights the versatility of palladium-catalyzed reactions in the functionalization of the dihydroacridine system.

Table 3: Synthetic Approaches for 9,9-Diethyl-9,10-dihydroacridine

| Method | Key Reagents | Key Transformation | Challenges | Source(s) |

|---|---|---|---|---|

| Grignard Reaction & Cyclization | Methyl N-phenylanthranilate, ethylmagnesium bromide, H₂SO₄ | Grignard addition followed by acid-catalyzed cyclization | Competing elimination side reaction | nih.govacs.org |

| Microwave Bernthsen Reaction | Diphenylamine, propionic acid, ZnCl₂ | Formation of 9-ethylacridine precursor | Requires subsequent alkylation step | nih.gov |

Synthesis of Phosphorylated Dihydroacridine Derivatives

The introduction of a phosphorus-containing group into the acridine structure can be a valuable strategy for developing new therapeutic agents. nih.gov A novel approach to creating 9-phosphoryl-9,10-dihydroacridines involves a nucleophilic aromatic substitution of hydrogen (SNH). nih.govfrontiersin.org This method provides a direct way to functionalize the acridine core.

The inhibitory activities of these phosphorylated dihydroacridines against butyrylcholinesterase (BChE) have been investigated. It was found that the nature of the phosphoryl fragment significantly influences the inhibitory activity. For instance, dialkylphosphonates show weak inhibition, whereas the introduction of aryl groups, such as in diphenylphosphonate, enhances the activity. nih.gov Notably, dibenzyloxy and diphenethyl derivatives have demonstrated effective BChE inhibition. nih.govresearchgate.net

A study of 9-phosphoryl-9,10-dihydroacridines and their oxidized counterparts, 9-phosphorylacridines, revealed that the dihydroacridine derivatives with aryl substituents on the phosphoryl moiety were more potent BChE inhibitors. frontiersin.org Specifically, the dibenzyloxy derivative and its diphenethyl bioisostere were the most active among the tested compounds. frontiersin.orgresearchgate.net Quantum-chemical calculations have been employed to understand the structure-activity relationships of these compounds. nih.gov

Table 1: BChE Inhibitory Activity of Selected Phosphorylated Dihydroacridine Derivatives

| Compound | Substituent on Phosphorus | BChE IC₅₀ (µM) |

| 1c | Diphenyl | 48.0 ± 3.1 nih.gov |

| 1d | Dibenzyloxy | 2.90 ± 0.23 nih.govresearchgate.net |

| 1e | Diphenethyl | 3.22 ± 0.25 nih.govresearchgate.net |

| 2d | Dibenzyloxy (acridine form) | 6.90 ± 0.55 nih.govresearchgate.net |

Preparation of Ester-Substituted Dihydroacridine Compounds

Ester-substituted dihydroacridine derivatives have been synthesized and their spectroscopic properties investigated. rsc.orgelsevierpure.comrsc.org A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. rsc.org For example, 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine was prepared by coupling 2,7-dibromo-9,9-diphenyl-9,10-dihydroacridine (which was protected with a tert-butoxycarbonyl group to enhance reactivity) with 4-methoxycarbonylphenylboronic acid pinacol (B44631) ester. rsc.org The final deprotection step to yield the ester-substituted dihydroacridine is achieved by refluxing with concentrated hydrochloric acid in ethyl acetate. rsc.org

These ester-substituted compounds can exhibit interesting photophysical properties, such as large solvatochromic shifts in their emission spectra. rsc.orgelsevierpure.comrsc.orgresearchgate.net This behavior is attributed to an intramolecular charge transfer (CT) process from the electron-donating NH group of the dihydroacridine core to the electron-withdrawing ester moiety in the excited state. rsc.orgelsevierpure.comrsc.org The resulting increase in dipole moment upon excitation leads to positive fluorescence solvatochromism. rsc.org

Table 2: Spectroscopic Properties of an Ester-Substituted Dihydroacridine

| Compound | Description | Key Spectroscopic Feature |

| 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine | Dihydroacridine with ester groups at the 2 and 7 positions. | Large solvatochromic shifts in emission spectra. rsc.orgelsevierpure.com |

Modular Synthesis of Donor-Acceptor Dihydroacridine Architectures

The modular synthesis of donor-acceptor (D-A) dihydroacridine architectures is crucial for developing materials with tailored optoelectronic properties, particularly for applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net A one-pot synthesis of 9,10-dihydroacridine frameworks has been achieved through a cascade reaction involving a selective ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. researchgate.net This process is facilitated by a combination of hexafluoroisopropanol (HFIP) and triflimide as a catalyst. researchgate.net

Another important synthetic route for creating D-A-D type derivatives is the Buchwald-Hartwig cross-coupling reaction. mdpi.com This method has been used to synthesize compounds with a pyridazine (B1198779) acceptor core and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties. mdpi.com These materials have shown potential as emitters exhibiting thermally activated delayed fluorescence (TADF). mdpi.comktu.edu

The design of these D-A systems allows for the tuning of their photophysical properties. For instance, in some donor-acceptor-donor (DAD) systems, the emission wavelengths can be significantly shifted depending on the solvent polarity. The modular nature of these synthetic approaches allows for the incorporation of various donor and acceptor units, providing a pathway to a wide range of functional materials. researchgate.netnih.gov

Table 3: Synthetic Approaches for Donor-Acceptor Dihydroacridines

| Method | Key Features | Example Application |

| ortho-C-Alkenylation/Hydroarylation Cascade | One-pot synthesis, catalyst system of HFIP and triflimide. researchgate.net | Modular synthesis of 9,10-dihydroacridine frameworks for OLEDs. researchgate.net |

| Buchwald-Hartwig Cross-Coupling | Palladium-catalyzed reaction. mdpi.com | Synthesis of D-A-D derivatives for TADF emitters. mdpi.com |

Methodological Advancements and Scalability in Dihydroacridine Synthesis

Advancements in synthetic methodologies aim to improve the efficiency, versatility, and scalability of dihydroacridine synthesis. The classical Bernthsen acridine synthesis, which involves the condensation of diphenylamines with precursors under acidic conditions, can be modified to produce specific derivatives like 9,9-dihexyl-9,10-dihydroacridine.

A significant advancement is the development of a modular one-pot synthesis that proceeds through an ortho-C-alkenylation/hydroarylation sequence. researchgate.net This method offers good substrate tolerance and has been applied to the synthesis of various dihydroacridine derivatives. researchgate.net The use of hexafluoroisopropanol (HFIP) as a solvent has been noted to promote certain cyclization reactions. researchgate.net

For scalability, methods that avoid high-dilution conditions are advantageous. The Pd-catalyzed Buchwald-Hartwig cross-coupling reaction represents a versatile and scalable method for forming π-conjugated cyclic structures, including those containing the dihydroacridine moiety. acs.org This approach is efficient, often proceeding at mild temperatures with high yields. acs.org These methodological improvements are crucial for the practical application of dihydroacridine-based materials in various fields.

Spectroscopic and Photophysical Investigations of Dihydroacridine Derivatives

Electronic Absorption and Emission Spectroscopy

Characterization of UV-Visible Absorption Profiles

A comprehensive review of available scientific literature reveals a notable absence of specific UV-Visible absorption data for the compound 1,2-Diethyl-9,10-dihydroacridine. Research on dihydroacridine derivatives has predominantly centered on analogues with different substitution patterns, particularly at the 9 and 10 positions. For instance, studies on 9,9-dimethyl-9,10-dihydroacridine (B1200822) and its derivatives are more common, providing insights into the electronic transitions of the dihydroacridine core. researchgate.netrsc.orgacs.org These studies generally indicate that the absorption spectra of dihydroacridine derivatives are characterized by π-π* transitions within the aromatic system. However, without direct experimental data for this compound, a precise characterization of its UV-Visible absorption profile remains speculative.

Analysis of Photoluminescence and Fluorescence Properties

Solvatochromic Effects and Environmental Sensitivity of Emission

There is no specific information in the reviewed literature regarding the solvatochromic effects and environmental sensitivity of the emission of this compound. Generally, dihydroacridine derivatives with donor-acceptor structures exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.netsemanticscholar.orgmdpi.comnih.govacs.orgchinesechemsoc.org This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. The magnitude of the solvatochromic shift can provide insights into the change in dipole moment upon excitation. Without experimental data for this compound, it is not possible to determine its solvatochromic behavior.

Excited State Dynamics and Decay Pathways

Femtosecond and Nanosecond Transient Absorption Spectroscopy Studies

No femtosecond or nanosecond transient absorption spectroscopy studies specifically focused on this compound have been found in the existing scientific literature. Transient absorption spectroscopy is a powerful technique to probe the dynamics of excited states, including intersystem crossing, internal conversion, and the formation of transient species such as triplet states and radical ions. usc.edunih.govnih.gov Studies on related dihydroacridine derivatives have utilized this technique to elucidate their excited-state decay pathways. researchgate.netacs.org For example, in some 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) derivatives, transient absorption studies have revealed the formation of triplet excited states. usc.edu However, the specific excited-state dynamics of this compound remain uninvestigated.

Characterization of Aggregation-Induced Emission (AIE) Phenomena

No data is available in the scientific literature regarding the aggregation-induced emission (AIE) properties of this compound.

Determination of Photoluminescence Quantum Yields

There are no published studies that report the photoluminescence quantum yields of this compound.

Electrochemical Characterization and Redox Behavior of Dihydroacridine Systems

Cyclic Voltammetry Studies for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of dihydroacridine derivatives. It provides critical information about their oxidation and reduction potentials. The oxidation of a 9,10-dihydroacridine (B10567) derivative is typically an irreversible or quasi-reversible process, corresponding to the formation of an acridinium (B8443388) species.

The position and nature of substituents significantly impact the oxidation potential. Electron-donating groups, such as alkyl groups (like the diethyl substituents in the target molecule), are generally expected to lower the oxidation potential by increasing the electron density of the aromatic system, making it easier to remove an electron. Conversely, electron-withdrawing groups increase the oxidation potential.

Studies on various substituted dihydroacridines illustrate this trend. For instance, the oxidation potential of 9,10-dihydroacridine itself is influenced by substituents at the 9- and 10-positions. In a series of 9,10-dihydro-10-methyl-9-substituted acridines, the oxidation potential was observed to correlate with the highest occupied molecular orbital (HOMO) energy. researchgate.netscispace.com The dihedral angle of the dihydroacridine ring system, which affects the planarity and conjugation, also correlates with the measured oxidation potentials. scispace.com

While specific data for 1,2-Diethyl-9,10-dihydroacridine is unavailable, data from related compounds provides insight. For example, the introduction of methyl groups at the 9,9-positions in 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) derivatives influences their redox properties. In one study, the half-wave oxidation potential for a DMAC-based compound was reported to be 0.82 V vs. SCE. nih.gov Another investigation on donor-acceptor compounds incorporating DMAC units showed a two-electron oxidation process, indicating that both donor groups are oxidized at the same potential. rsc.org

Table 1: Oxidation Potentials of Selected Dihydroacridine Derivatives This table presents data for analogous compounds to illustrate the range of oxidation potentials in the dihydroacridine family. The exact potential for this compound is not available.

| Compound | Oxidation Potential (V vs. reference) | Notes |

| 9,9-Dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine | 0.82 (Ep/2 vs. SCE) | Non-reversible cyclic voltammogram. nih.gov |

| 2,7,9,9-Tetraphenyl-9,10-dihydroacridine | 0.43 (E1/2 vs. Fc/Fc+) | Reversible oxidation wave. nih.gov |

| 9-Aryl(heteroaryl)-N-methyl-9,10-dihydroacridines | Varies | High radical-scavenging activity observed. researchgate.netresearchgate.net |

| 9-Chalcogenophosphoryl-9,10-dihydroacridines | Varies | Compounds with oxygen in the substituent show a two-electron oxidation peak. thieme-connect.com |

Note: The reference electrode (e.g., SCE, Fc/Fc+) and solvent system can significantly affect the measured potential values, making direct comparisons between different studies complex.

Understanding Electrochemical Stability and Reactivity of Dihydroacridine Species

The electrochemical stability of dihydroacridines and their oxidized forms is crucial for their application. The primary reaction upon anodic oxidation is aromatization to the acridine (B1665455) or acridinium form. thieme-connect.com However, the stability of the initially formed radical cation determines the subsequent reaction pathway.

For many dihydroacridines, the radical cation is unstable and can undergo further reactions. For example, 9,9-dimethyl dihydroacridine (DHA) is noted for its unstable oxidative state, which can lead to dimerization at the 2- and 7-positions of the acridine ring. acs.org The introduction of bulky substituents can enhance the stability of the radical cation by sterically hindering such dimerization reactions. acs.org

The reactivity of the dihydroacridine species following electrochemical oxidation can also involve the cleavage of a C-X bond at the 9-position, competing with the typical C-H bond cleavage that leads to aromatization. researchgate.netacs.org The choice between these pathways depends on the nature of the substituent 'X'. For instance, in the case of 9-alkyl-10-methyl-9,10-dihydroacridines, the reaction can lead to either dehydrogenation or oxygenation of the alkyl group, depending on the reaction conditions and the structure of the alkyl substituent. acs.org

For this compound, the ethyl groups are on the aromatic ring and not at the reactive C-9 position. Therefore, the primary electrochemical reaction is expected to be the oxidation of the dihydroacridine ring itself. The stability of the resulting species would be influenced by the electronic effects of the two ethyl groups.

Characterization of Electrochemically Generated Radical Cations

The initial step in the electrochemical oxidation of a dihydroacridine is the formation of a radical cation (AcrH2•+). scispace.comacs.org This species is a key intermediate whose properties dictate the final products and reaction mechanism. The stability and fate of these radical cations are highly dependent on the molecular structure and the reaction environment.

In many dihydroacridine systems, the radical cation is transient. Its existence can be inferred from the products of the electrochemical reaction or detected using techniques like electron spin resonance (ESR) spectroscopy in certain cases. The radical cation can deprotonate and be further oxidized in an ECE (Electron-transfer, Chemical step, Electron-transfer) or related mechanism to form the stable acridinium cation. researchgate.net

The stability of radical cations can be significantly enhanced by structural modifications. For instance, while the radical cation of 9,9-dimethyl dihydroacridine is unstable, introducing phenyl or biphenyl (B1667301) substituents can stabilize it, resulting in reversible cyclic voltammograms. acs.org Some radical cations derived from related heterocyclic systems have been found to be exceptionally stable, allowing for their isolation and characterization in crystalline form. nih.govox.ac.ukjyu.fi

For the hypothetical this compound, electrochemical oxidation would generate a radical cation. The electron-donating nature of the ethyl groups would likely stabilize the positive charge on the aromatic system to some extent. However, without specific experimental data, its lifetime and subsequent reaction pathways (e.g., deprotonation, dimerization) remain a matter of speculation based on the behavior of analogous compounds. The formation of distonic radical cations, where the charge and spin are localized on different parts of the molecule, has also been proposed as a possibility in related aromatic systems, which can lead to complex rearrangement reactions. chemrxiv.orgnih.gov

An in-depth look at the computational and theoretical modeling of dihydroacridine compounds reveals the power of modern quantum chemical methods in elucidating their complex electronic and structural properties. While specific data for this compound is not extensively detailed in the literature, a wealth of research on closely related dihydroacridine derivatives provides a robust framework for understanding the behavior of this class of compounds. Computational techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are indispensable tools for predicting molecular geometries, electronic structures, spectroscopic behaviors, and for developing structure-property relationships that guide the design of new functional materials.

Advanced Applications in Materials Science and Technology

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) moiety, a close structural relative of 1,2-diethyl-9,10-dihydroacridine, is a key component in the development of high-performance materials for OLEDs. Its strong electron-donating character and ability to form twisted molecular structures are crucial for achieving efficient light emission and charge transport.

Role as Emitters in Non-Doped and Doped OLED Architectures

Derivatives of 9,10-dihydroacridine (B10567) are versatile and have been successfully employed as emitters in both non-doped and doped OLEDs. In non-doped OLEDs, the material itself forms the emissive layer, which simplifies the device fabrication process and can lead to higher reproducibility. beilstein-journals.org For instance, luminogens consisting of 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide have been used to create both non-doped and doped green OLEDs that exhibit high brightness and good electroluminescence efficiencies. tandfonline.comscut.edu.cn These materials show aggregation-induced emission (AIE) properties, meaning they emit light more strongly in the solid state, which is advantageous for OLED applications. tandfonline.comscut.edu.cn

Solution-processed, non-doped OLEDs have also been fabricated using bipolar deep-blue fluorescent emitters based on 9,9-dimethyl-9,10-dihydroacridine and phenanthroimidazole derivatives. researchgate.netdongguk.edu These devices have achieved high external quantum efficiencies (EQEs) and excellent color purity, with some matching the European Broadcasting Union (EBU) blue standard. researchgate.netnih.gov The use of a 9,9-dimethyl-9,10-dihydroacridine core linked to triphenylimidazole has also led to deep-blue emitters for non-doped solution-processable OLEDs with high efficiency and color purity. nih.gov

In doped OLEDs, the dihydroacridine derivative is dispersed as a guest in a host material. This approach is often used to prevent aggregation-caused quenching and to fine-tune the emission color. Doped green OLEDs using 9,9-dimethyl-9,10-dihydroacridine-based luminogens with 4,4'-bis(carbazol-9-yl)biphenyl (CBP) as the host have shown strong emission and high peak luminance. tandfonline.com

Development as Host Materials for Phosphorescent OLEDs

The high triplet energies and excellent hole-transporting properties of 9,10-dihydroacridine derivatives make them suitable as host materials for phosphorescent OLEDs (PhOLEDs). mdpi.comossila.com A desirable host material should possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent dopant, preventing energy loss. mdpi.com

Bipolar host materials, which can transport both holes and electrons, are particularly sought after. Materials combining carbazole (B46965) and 9,9-dimethyl-9,10-dihydroacridine as hole-transporting groups with pyridine (B92270) as an electron-transporting group have been developed as universal hosts for blue, green, and red PhOLEDs. acs.org These hosts have enabled the fabrication of PhOLEDs with excellent external quantum efficiencies and minimal efficiency roll-off. acs.org

Furthermore, an exciplex-forming system composed of a 9,9-dimethyl-9,10-dihydroacridine derivative and a sulfone-containing compound has been utilized as a host for high-efficiency blue PhOLEDs. oup.com Additionally, luminogens based on 9,9-dimethylacridin-10-yl)-xanthen-9-one have demonstrated their versatility by functioning as excellent hosts for orange and red phosphorescent OLEDs, leading to high external quantum efficiencies. chinesechemsoc.org

Influence of Molecular Design on Electroluminescence Performance and Color Purity

The molecular design of 9,10-dihydroacridine derivatives plays a critical role in determining their electroluminescence (EL) performance and color purity. The introduction of different functional groups and the manipulation of the molecular geometry can significantly impact the electronic properties and, consequently, the light-emitting characteristics.

For instance, creating a donor-acceptor (D-A) structure by linking the electron-donating 9,9-dimethyl-9,10-dihydroacridine (DMAC) with an electron-accepting moiety is a common strategy. scut.edu.cn The number of donor units can influence the intramolecular charge transfer (ICT), leading to color tuning. Increasing the number of DMAC donors attached to a benzophenone (B1666685) acceptor resulted in a color shift from green to orange-red. torvergata.itst-andrews.ac.ukrsc.org

The linkage position between the donor and acceptor units also affects the EL performance. For example, deep-blue fluorescent emitters based on a DMAC core linked to triphenylimidazole showed that different linking positions (para vs. meta) resulted in variations in efficiency and color purity. nih.gov Similarly, bipolar emitters incorporating DMAC and phenylphenanthroimidazole with different substitution isomers (para or meta) on a fluorene (B118485) spacer yielded deep-blue emission with high quantum yields. researchgate.net

Thermal Stability and Glass Transition Temperatures in OLED Materials

High thermal stability is a crucial requirement for OLED materials to withstand the vacuum deposition process during device fabrication and to ensure long operational lifetimes. tandfonline.com Derivatives of 9,10-dihydroacridine generally exhibit good to excellent thermal stability.

For example, luminogens based on 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide show high decomposition temperatures (Td), indicating they are stable enough for the OLED fabrication process. tandfonline.com Similarly, deep-blue emitters synthesized from a 9,9-dimethyl-9,10-dihydroacridine core and triphenylimidazole analogues exhibit excellent thermal stability, with decomposition temperatures around 450 °C and high glass transition temperatures (Tg) between 141-152 °C. nih.gov Aryl-substituted acridan derivatives have also been reported to have glass-transition temperatures in the range of 79–97 °C. nih.gov

The introduction of bulky groups, such as tert-butyl, can further enhance the thermal properties. Derivatives of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (B12080864) and phenanthroimidazole have been shown to possess high glass transition temperatures above 200 °C. acs.org

Table 1: Thermal Properties of Selected 9,10-dihydroacridine Derivatives

| Compound Class | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |

| 9,9-dimethyl-9,10-dihydroacridine/phosphoindole oxide luminogens | Not specified | High | tandfonline.com |

| 9,9-dimethyl-9,10-dihydroacridine/triphenylimidazole emitters | 141-152 °C | ~450 °C | nih.gov |

| Aryl-substituted acridan derivatives | 79-97 °C | Not specified | nih.gov |

| 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine/phenanthroimidazole derivatives | >200 °C | Not specified | acs.org |

| 9,9-dimethylacridin-10(9H)-yl substituted materials (TPA-2ACR and PhCAR-2ACR) | Not specified | 402-422 °C (5% weight loss) | mdpi.com |

Note: This table is interactive and allows for sorting of the data.

Charge-Transport Characteristics in Organic Electronic Devices

The ability to efficiently transport charge carriers (holes and electrons) is fundamental for the performance of organic electronic devices. 9,10-Dihydroacridine derivatives are well-known for their excellent hole-transporting properties. researchgate.net

By combining the hole-transporting dihydroacridine moiety with an electron-transporting unit, bipolar materials with balanced charge transport can be created. scut.edu.cn This is crucial for ensuring that electron-hole recombination occurs within the emissive layer, maximizing light emission efficiency. For example, derivatives of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine and phenanthroimidazole exhibit balanced electron and hole transport with mobilities reaching up to 10⁻³ cm²/V·s at strong electric fields. acs.org

A thermally activated delayed fluorescence (TADF) emitter incorporating 9,9-dimethyl-9,10-dihydroacridine and triphenylphosphine (B44618) oxide demonstrated balanced electron and hole mobilities with a small contrast ratio of 1.08. chinesechemsoc.org Furthermore, the layer of 10-ethyl-9,9-dimethyl-2,7-di(naphthalen-1-yl)-9,10-dihydroacridine has shown hole mobilities reaching 10⁻³ cm²/V·s at electric fields higher than approximately 2.5 × 10⁵ V/cm. nih.govgrafiati.com Stable radicals based on dimethylacridan have also exhibited equilibrated bipolar charge transport with mobilities reaching 10⁻⁴ cm²/V·s at high electric fields. nih.gov

Organic Photocatalysis

Beyond their applications in OLEDs, 9,10-dihydroacridine derivatives are emerging as promising organic photocatalysts. researchgate.net Their strong reducing ability in the excited state allows them to participate in a variety of chemical transformations.

While structures like phenothiazine (B1677639) and phenoxazine (B87303) have been widely used as photocatalysts due to the stability of their radical cations, 9,9-dimethyl dihydroacridine (DHA) was initially considered less suitable due to its unstable oxidative state. acs.org However, recent research has demonstrated that through rational molecular design, the photocatalytic potential of dihydroacridine scaffolds can be unlocked. acs.org

These compounds can be used in photoredox catalysis to initiate reactions such as atom transfer radical polymerization (ATRP). acs.orgacs.org By modifying the electron donor properties, it is possible to construct organic photocatalysts with superior performance. acs.org For example, 9,10-dihydro-10-methylacridine has been used as a stoichiometric reductant in a photocatalytic cycle for the reduction of phenacyl bromide. princeton.edu The design of highly reducing organic photocatalysts based on 9-aryl dihydroacridines has been shown to modulate their molecular orbital distributions, enabling their use in thermodynamically challenging reductive processes. acs.org

Chemical Sensing and Detection Platforms

The inherent fluorescence properties of the oxidized acridinium (B8443388) form of dihydroacridines make them excellent candidates for developing fluorogenic chemosensors. researchgate.net These sensors operate on a "turn-on" mechanism, where a non-fluorescent dihydroacridine derivative reacts with a specific analyte to produce a highly fluorescent acridinium species, resulting in a detectable signal. researchgate.netrsc.org

Fluorogenic chemosensors based on the dihydroacridine scaffold have been successfully developed for the sensitive and selective detection of specific analytes, most notably high explosives. researchgate.net The fundamental design involves a photochemical reaction between the non-fluorescent 9,10-dihydroacridine and the target analyte, which triggers a significant enhancement in fluorescence intensity. researchgate.netresearchgate.net

For example, a sensor utilizing 10-Methyl-9,10-dihydroacridine was designed to detect saturated nitramine (RDX) and nitrate (B79036) ester (PETN) explosives. researchgate.net Upon irradiation, the dihydroacridine transfers a hydride equivalent to the explosive molecule. researchgate.net This reaction converts the dihydroacridine into the corresponding 10-methylacridinium (B81027) cation, which is strongly fluorescent, while the explosives themselves exhibit no significant native fluorescence. researchgate.netosti.gov A zinc analogue of this sensor showed an 80-fold and 25-fold increase in emission intensity at 480 nm upon reaction with RDX and PETN, respectively, demonstrating high sensitivity. researchgate.net A key advantage of this system is its selectivity, as it was found to be unresponsive to other common explosives like TNT. researchgate.net

| Sensor Base | Analyte | Mechanism | Signal Change |

| 10-Methyl-9,10-dihydroacridine | RDX, PETN | Photochemical Reduction | Fluorescence Turn-On |

| Zinc Analogue of Dihydroacridine | RDX, PETN | Photochemical Reduction | 80x (RDX), 25x (PETN) Fluorescence Enhancement |

The detection mechanism for explosives like RDX and PETN using dihydroacridine-based sensors is not based on nitration of the sensor molecule, but rather on the photochemical reduction of the nitro-containing explosive by the dihydroacridine. researchgate.net This process leads to the oxidation of the dihydroacridine, inducing a "turn-on" fluorescent signal. researchgate.net

Mechanistic photophysical studies have illuminated the specific pathways for different types of explosives:

RDX (a nitramine): The photoreduction of RDX by 10-Methyl-9,10-dihydroacridine proceeds via a two-step electron-hydrogen atom transfer sequence upon irradiation at 313 nm in degassed acetonitrile (B52724) solutions. researchgate.net

PETN (a nitrate ester): The photoreduction of PETN follows a more complex three-step electron-proton-electron transfer sequence under similar conditions. researchgate.net

In both cases, the net result is the conversion of the non-fluorescent 10-Methyl-9,10-dihydroacridine into the highly emissive 10-methylacridinium cation. researchgate.net This analyte-triggered transformation forms the basis of a powerful chemosensor platform that provides a direct and selective fluorescent response to these specific high explosives. researchgate.net

Mechanistic Studies of Chemical and Photochemical Reactivity

Photochemical Bond Cleavage Mechanisms

The photochemical cleavage of bonds within dihydroacridine derivatives, particularly the C-O bond in 9-hydroxy-9,10-dihydroacridines, is a critical area of research. Upon photoexcitation, these molecules can undergo heterolytic or homolytic bond cleavage, leading to the formation of reactive species.

Studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine reveal that the solvent plays a crucial role in dictating the cleavage pathway. researchgate.netnih.gov In protic solvents, a fast heterolytic cleavage of the C-O bond is observed, generating a 10-methyl-9-phenylacridinium cation and a hydroxide (B78521) ion. researchgate.netnih.gov This process is often facilitated by the stabilization of the resulting ions through solvent interactions. The photolysis of these compounds can lead to the formation of a strong base and a cation that stabilizes through aromatization. researchgate.net

Conversely, in aprotic solvents, intersystem crossing to the triplet state becomes the dominant decay pathway, and photochemistry is not observed. researchgate.net The excited-state dynamics, investigated using transient absorption spectroscopy, have confirmed the solvent's importance in directing the heterolytic bond cleavage. researchgate.netnih.gov The lifetime of the first excited singlet state and the subsequent formation of the acridinium (B8443388) cation are significantly influenced by the solvent environment. researchgate.net

Hydride and Electron Transfer Pathways in Dihydroacridine Reactions

Dihydroacridines are well-known for their ability to participate in hydride and electron transfer reactions, acting as potent hydride donors. The mechanism of these transfers can proceed through various pathways, including a concerted one-step process or sequential electron-proton-electron or electron-hydrogen atom transfers. usc.edu

Furthermore, studies have shown that hydride transfer from NADH analogues like 10-methyl-9,10-dihydroacridine to various acceptors can proceed through an electron-transfer pathway. nih.gov The presence of acid can accelerate this pathway, leading to the formation of detectable radical cations of the NADH analogues. nih.govrsc.org The rates of these hydride transfer reactions often show a linear correlation with the rates of deprotonation of the corresponding radical cations, supporting the sequential electron-transfer and proton-transfer mechanism. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Mechanism | Key Findings |

| 9-Substituted 10-methyl-9,10-dihydroacridine | p-Benzoquinone derivatives | Acetonitrile (B52724) | Sequential electron-proton-electron transfer | Reactivity spans a range of 10^7 depending on the substituent at the 9-position. acs.org |

| 10-Methyl-9,10-dihydroacridine | Non-heme oxoiron(IV) complexes | Acetonitrile | Electron transfer followed by rate-limiting deprotonation | Acid accelerates the electron-transfer pathway, allowing for the detection of the dihydroacridine radical cation. nih.gov |

| 10-Methyl-9,10-dihydroacridine | p-Chloranil | Acetonitrile | Electron transfer followed by rate-limiting deprotonation | Linear correlation between the rates of hydride transfer to oxoiron(IV) complexes and p-chloranil. nih.gov |

| 10-Methyl-9,10-dihydroacridine | Cr(III)–superoxo complex | Acetonitrile | Proton-coupled hydrogen atom transfer (in the presence of acid) | The presence of acid switches the mechanism from a one-step to a multi-step pathway. rsc.org |

Characterization of Radical Intermediates and Their Reactivity

In the oxidation of 10-methyl-9,10-dihydroacridine by chromium(VI), the formation of the dihydroacridine radical cation (AcrH2•+) occurs through a one-electron mechanism. acs.org This radical cation and the subsequently formed acridinyl radical (AcrH•) are key chain-carrying intermediates in the reaction. acs.org The reactivity of these radical intermediates, such as their propensity for deprotonation or further electron transfer, dictates the course of the reaction.

Electron spin resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of these radical intermediates. nih.govrsc.org For instance, in acid-promoted hydride transfer reactions, the radical cations of NADH analogues have been directly observed using ESR. nih.gov The trapping of radical intermediates using specific reagents can also aid in their identification and in elucidating the reaction mechanism. chimia.chacs.org

Understanding Reverse Intersystem Crossing (RISC) in TADF Emitters

Dihydroacridine derivatives, including those with diethyl substitutions, are increasingly utilized as donor units in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The efficiency of these emitters hinges on the process of reverse intersystem crossing (RISC), where triplet excitons are converted back into singlet excitons, which can then undergo radiative decay. rsc.orgresearchgate.netchinesechemsoc.org

A small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is crucial for efficient RISC. elsevierpure.comrsc.org The molecular design of TADF emitters often involves combining an electron-donating unit, such as a dihydroacridine, with an electron-accepting unit. elsevierpure.comrsc.org This donor-acceptor architecture helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST. elsevierpure.comrsc.org

The rate of RISC (kRISC) is a key parameter that determines the performance of a TADF emitter. rsc.org Factors such as the nonplanar structure of the donor and the presence of heavy atoms can significantly influence kRISC. rsc.org For instance, a more nonplanar structure can accelerate the RISC process. rsc.org The substitution pattern on the acridine (B1665455) donor can also modulate the kRISC rates. worktribe.com

| Emitter | Key Structural Feature | kRISC (s⁻¹) | Significance |

| S2-TRZ | Nonplanar spiroacridine donor with heavy atom | 24.2 × 10⁵ | Synergy of nonplanar geometry and heavy element effect enhances RISC. rsc.org |

| S1-TRZ | More planar spiroacridine donor with heavy atom | 11.1 × 10⁵ | Demonstrates the impact of planarity on RISC rate. rsc.org |

| O1-TRZ | Oxygen-containing analogue (lacks heavy atom effect) | 9.42 × 10⁵ | Highlights the role of the heavy atom effect. rsc.org |

| DMAC-BP-TPO | Triphenylphosphine (B44618) oxide incorporated into donor-acceptor skeleton | 2.0 × 10⁶ | Achieves a high reverse intersystem crossing rate constant. chinesechemsoc.org |

Elucidation of Antioxidant Mechanisms

Dihydroacridine derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The principal mechanisms by which they exert this activity are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govtheaspd.com

In the HAT mechanism, the dihydroacridine donates a hydrogen atom to a free radical, thereby neutralizing it. theaspd.comnih.gov The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H or C-H bond from which the hydrogen is abstracted. mmu.ac.uk A lower BDE indicates a greater propensity for hydrogen donation.

Alternatively, the antioxidant activity can proceed via a SET mechanism, where the dihydroacridine first donates an electron to the radical, forming a radical cation. This can be followed by proton transfer (SET-PT) or sequential proton loss and electron transfer (SPLET). nih.govmmu.ac.uk The preferred mechanism often depends on the solvent polarity, with HAT being more dominant in nonpolar environments and SPLET being more favorable in polar solvents. nih.gov The antioxidant capacity of these compounds is crucial for protecting biological systems from oxidative damage caused by reactive oxygen species. youtube.com

Interactions in Biological Systems Research Focus

DNA Interaction Studies, including Intercalation Mechanisms

The acridine (B1665455) ring system, a core component of 9,10-dihydroacridine (B10567), is well-known for its ability to intercalate into DNA. nih.gov This mechanism involves the planar, polycyclic aromatic structure of the acridine nucleus inserting itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can lead to the disruption of critical cellular processes such as DNA replication and transcription, imparting cytotoxic and anti-proliferative effects on cancer cells. nih.gov

The biological activity of acridine-based compounds is often linked to their DNA-binding affinity. semanticscholar.org Structure-activity relationship studies on related acridone (B373769) derivatives have shown that modifications, such as the attachment of specific side chains, can significantly influence how strongly the compound binds to DNA. semanticscholar.org For instance, in a series of N10-substituted 1,3-diacetoxy acridones, the compound featuring a butyl piperidine (B6355638) side chain demonstrated the highest binding affinity to DNA. semanticscholar.org While these studies are on related structures, the fundamental ability of the acridine core to act as a DNA intercalator is a dominant mechanism of action for this class of compounds. researchgate.netresearchgate.net

Enzyme Inhibition Research (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition)

Derivatives of 9,10-dihydroacridine have been a subject of interest in the context of neurodegenerative diseases like Alzheimer's, primarily for their potential to inhibit cholinesterase enzymes. nih.gov These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for breaking down the neurotransmitter acetylcholine. wikipedia.orgeuropeanreview.org Inhibiting these enzymes is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. europeanreview.orgresearchgate.net

Research into novel 9-phosphoryl-9,10-dihydroacridines revealed that these compounds are generally weak inhibitors of AChE. frontiersin.orgnih.govresearchgate.net However, they have demonstrated significant and selective inhibitory activity against BChE. frontiersin.orgnih.gov The level of BChE inhibition was found to be highly dependent on the substituents attached to the phosphoryl group. frontiersin.org Specifically, derivatives with aryl substituents, such as dibenzyloxy and diphenethyl groups, were the most potent inhibitors. frontiersin.orgresearchgate.net A kinetic analysis of one of the most active compounds, a 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine derivative, showed a mixed mechanism of BChE inhibition. frontiersin.org

Table 1: Butyrylcholinesterase (BChE) Inhibition by 9,10-Dihydroacridine Derivatives

| Compound | Substituent Group | BChE IC50 (µM) | Source |

|---|---|---|---|

| Dihydroacridine Derivative 1d | Dibenzyloxy | 2.90 ± 0.23 | frontiersin.orgresearchgate.net |

| Dihydroacridine Derivative 1e | Diphenethyl | 3.22 ± 0.25 | frontiersin.orgresearchgate.net |

This table presents the half-maximal inhibitory concentration (IC50) values for selected dihydroacridine and acridine derivatives against BChE.

Anti-Aggregatory Activity against Pathological Biomolecules (e.g., β-amyloid)

The aggregation of β-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain. nih.govmdpi.com Consequently, compounds that can inhibit this aggregation process are considered promising therapeutic candidates. unibo.it

Studies on 9-phosphoryl-9,10-dihydroacridine derivatives have shown their ability to interfere with the self-aggregation of the Aβ₄₂ peptide. frontiersin.orgnih.govresearchgate.net Similar to their enzyme inhibition profile, the anti-aggregatory activity is strongly influenced by the molecule's structure. frontiersin.org Dihydroacridines with dialkoxy substituents were weak inhibitors, but the introduction of aryl groups, particularly dibenzyloxy substituents, significantly increased their ability to block the formation of amyloid aggregates. frontiersin.org The most effective compound in the studied series demonstrated an inhibition of Aβ₄₂ self-aggregation by nearly 59%. frontiersin.orgnih.gov

Table 2: Inhibition of β-amyloid (Aβ₄₂) Self-Aggregation by 9,10-Dihydroacridine Derivatives

| Compound | Substituent Group | Inhibition of Aβ₄₂ Aggregation (%) | Source |

|---|---|---|---|

| Dihydroacridine Derivative 1d | Dibenzyloxy | 58.9 ± 4.7 | frontiersin.orgnih.gov |

This table shows the percentage of inhibition of Aβ₄₂ self-aggregation at a specific concentration for the most active dihydroacridine derivatives.

Receptor-Targeting Investigations (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibition)

The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a key role in cell growth and differentiation and is a well-established target in cancer therapy. nih.govmdpi.com Inhibitors of EGFR can block signaling pathways that drive tumor development and progression. mdpi.comhuji.ac.il

A novel dihydroacridine derivative, identified as LHT-17-19, has been investigated as a potential inhibitor of EGFR. nih.gov In silico analysis predicted a high probability of EGFR inhibitory properties for this compound. nih.gov This was followed by in vitro studies where LHT-17-19 demonstrated cytotoxicity against gastric cancer cells that express EGFR, with a half-maximal inhibitory concentration (IC₅₀) of 0.32 µM. nih.gov Furthermore, in an in vivo model using a patient-derived xenograft (PDX) of lung cancer with an EGFR mutation, treatment with LHT-17-19 inhibited tumor growth and eliminated EGFR-mutant cancer cells from the residual tumor. nih.gov These findings suggest that the dihydroacridine scaffold can be a molecular platform for developing targeted EGFR inhibitors. nih.gov

Structure-Activity Relationship (SAR) Analysis for Specific Biological Activities

Structure-activity relationship (SAR) analysis is crucial for optimizing the therapeutic potential of a chemical scaffold. For 9,10-dihydroacridine derivatives, SAR studies have provided key insights.

For BChE Inhibition and Aβ Anti-Aggregatory Activity: Research on 9-phosphoryl-9,10-dihydroacridines has clearly shown that the nature of the substituent on the phosphoryl fragment is critical. frontiersin.org The presence of aryl substituents, such as dibenzyloxy (in derivative 1d) and diphenethyl (in derivative 1e), leads to the highest activity for both BChE inhibition and the prevention of Aβ₄₂ self-aggregation. frontiersin.orgnih.govresearchgate.net In contrast, their aromatized acridine counterparts were significantly less active, highlighting the importance of the non-planar dihydroacridine core for these specific biological functions. frontiersin.org

For EGFR Inhibition: Qualitative SAR analysis identified a specific 9-amino-3,3-dimethyl-9,10-dihydroacridine derivative as having a high predicted score for both general anticancer activity and specific EGFR inhibition. nih.gov This suggests that the substitution pattern on the dihydroacridine ring is a key determinant of its receptor-targeting capabilities.

For DNA Intercalation and Cytotoxicity: In related acridone structures, SAR studies revealed that both the length of an N10-alkyl side chain and the nature of the terminal amino group influence cytotoxic activity. semanticscholar.org An increase in chain length from three to four carbons was found to enhance cytotoxicity, suggesting that hydrophobicity plays an important role in the biological activity of these compounds. semanticscholar.org For antimalarial 9-aminoacridine (B1665356) derivatives, SAR analysis indicated that having 6-chloro and 2-methoxy substituents on the acridine ring was essential for potent activity. nih.gov

Future Research Directions and Perspectives

Rational Design of Novel Dihydroacridine Architectures for Enhanced Performance

The rational design of new molecules based on the 1,2-Diethyl-9,10-dihydroacridine scaffold is a primary avenue for future research. By systematically modifying its structure, researchers can precisely tune its electronic and photophysical properties for specific applications.

A key focus will be on the strategic placement of various functional groups. The introduction of electron-donating or electron-withdrawing groups at different positions on the acridine (B1665455) core can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govchemrxiv.org This, in turn, influences properties like redox potentials and absorption/emission spectra. acs.orgrsc.org For instance, attaching electron-withdrawing groups could enhance the electron-accepting ability, which is crucial for applications in organic electronics. tandfonline.com Conversely, adding stronger electron-donating moieties could create more powerful photoredox catalysts. acs.orgresearchgate.net

Another design strategy involves modifying the N-substituent on the dihydroacridine ring. Altering the aryl group at the nitrogen position has been shown to influence charge transfer characteristics and triplet state yields, which are critical for performance in organocatalyzed atom transfer radical polymerization (O-ATRP) and as thermally activated delayed fluorescence (TADF) emitters. nih.govpku.edu.cn Research into how different N-aryl substituents on the this compound core affect its excited-state properties could lead to the development of highly efficient catalysts and emitters. acs.org

Furthermore, creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures using the this compound as the donor unit is a promising direction. rsc.orgtandfonline.com Pairing it with various electron acceptors can lead to materials with tailored optical and electronic properties, suitable for a range of applications from OLEDs to fluorescent probes. rsc.orgresearchgate.net

| Design Strategy | Target Property Modulation | Potential Application |

| Core Substitution | Tuning of HOMO/LUMO levels, redox potentials, and absorption/emission spectra. | Photoredox catalysis, Organic Electronics |

| N-Aryl Modification | Alteration of charge transfer characteristics and excited-state dynamics. | O-ATRP, TADF Emitters |

| Donor-Acceptor Architectures | Creation of materials with tailored optical and electronic properties. | OLEDs, Fluorescent Probes |

Exploration of Emerging Applications Beyond Current Paradigms

While dihydroacridines are known for their use in OLEDs and photoredox catalysis, the unique structure of this compound may open doors to new and unconventional applications.

One area of exploration is in the development of advanced fluorescent probes. The dihydroacridine core can be functionalized to create sensors that exhibit a change in fluorescence upon binding to specific analytes. researchgate.net Future research could focus on designing derivatives of this compound that are highly selective for detecting environmentally or biologically important species, such as metal ions or reactive oxygen species.

Another emerging application is in the field of medicinal chemistry. Acridine-based compounds have been investigated for their potential as therapeutic agents. frontiersin.org Future studies could explore the biological activity of this compound and its derivatives, for example, as inhibitors of enzymes like butyrylcholinesterase or as agents that can prevent protein aggregation, which are relevant to neurodegenerative diseases. frontiersin.org

The development of new polymerization catalysts is also a promising avenue. While dihydroacridines have been used in O-ATRP, there is potential to explore their use in other types of polymerization reactions. researchgate.net The specific steric and electronic properties conferred by the diethyl substitution pattern might enable the controlled polymerization of challenging monomers that are not accessible with current catalysts. researchgate.netrsc.org

Integration of Advanced Computational Modeling for Predictive Design

To accelerate the discovery of new dihydroacridine-based materials, advanced computational modeling will be indispensable. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be powerful tools for predicting the electronic and photophysical properties of organic molecules before they are synthesized. nih.gov

Future research should leverage these computational methods to create a systematic in-silico library of this compound derivatives. By calculating key parameters such as HOMO/LUMO energies, singlet-triplet energy gaps (ΔE_ST), and redox potentials, researchers can identify the most promising candidates for specific applications. nih.govdellamicogroup.com For example, a small ΔE_ST is a critical parameter for designing efficient TADF emitters for OLEDs. rsc.org

Computational studies can also provide deep insights into structure-property relationships. rsc.org By analyzing how different substituents and structural modifications affect the electronic structure and excited-state behavior, researchers can develop clear design principles for future generations of dihydroacridine-based materials. acs.orgacs.org This predictive capability will significantly reduce the time and resources required for experimental synthesis and characterization.

| Computational Method | Predicted Property | Relevance to Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, Redox potentials | Photoredox Catalysis, Organic Electronics |

| Time-Dependent DFT (TD-DFT) | Singlet-Triplet Energy Gap (ΔE_ST), Absorption/Emission Spectra | TADF Emitters, Fluorescent Probes |

| Molecular Dynamics (MD) | Conformational analysis, Intermolecular interactions | Materials Science, Drug Design |

Synergistic Approaches Combining Dihydroacridines with Nanotechnology and Advanced Materials

The integration of this compound with nanotechnology and other advanced materials offers exciting possibilities for creating novel hybrid systems with enhanced functionalities.

One promising direction is the development of dihydroacridine-functionalized nanoparticles. By anchoring the dihydroacridine derivative onto the surface of quantum dots or metallic nanoparticles, it may be possible to create new materials with unique photophysical properties, such as enhanced fluorescence or efficient energy transfer. These hybrid materials could find applications in bioimaging, sensing, and light-harvesting technologies.

Another area of research is the incorporation of this compound into polymer matrices. This could lead to the development of new luminescent polymers or materials with enhanced charge-transport properties for flexible electronic devices. The dihydroacridine unit could be either physically blended with the polymer or chemically incorporated as a pendant group or part of the polymer backbone.

Furthermore, the combination of dihydroacridines with other classes of organic molecules, such as porphyrins or fullerenes, could lead to the creation of novel donor-acceptor systems for organic photovoltaics. The strong electron-donating nature of the dihydroacridine core makes it an excellent candidate for the donor component in such systems.

Development of Sustainable and Eco-Friendly Synthetic Methodologies for Dihydroacridine Production

As the interest in dihydroacridine derivatives grows, the development of sustainable and environmentally friendly synthetic methods becomes increasingly important. Traditional synthetic routes often require multiple steps and may use hazardous reagents or harsh reaction conditions. nih.govresearchgate.net

Future research should focus on developing "green" synthetic strategies for producing this compound and its derivatives. This includes the use of more environmentally benign solvents, such as hexafluoroisopropanol, which has been shown to promote certain cyclization reactions. nih.govresearchgate.net The development of one-pot synthesis procedures that minimize waste and energy consumption is also a key goal. nih.govresearchgate.net

Catalysis will play a crucial role in developing sustainable synthetic methods. The use of earth-abundant metal catalysts, such as copper or calcium, as alternatives to precious metals like palladium or iridium, is a highly desirable objective. researchgate.netresearchgate.net Furthermore, exploring photocatalytic or electrocatalytic methods for key synthetic steps could lead to more energy-efficient and selective transformations.

The development of modular synthetic routes that allow for the easy diversification of the dihydroacridine scaffold is also a priority. nih.govresearchgate.net This would enable the rapid synthesis of a wide range of derivatives for screening in various applications, accelerating the pace of discovery in this exciting field.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1,2-diethyl-9,10-dihydroacridine with high purity?

- Methodology : Adapt bromination and nucleophilic substitution strategies used for 9,9-dimethyl derivatives. For example, brominate the acridine core at positions 1 and 2, followed by ethylation using ethyl Grignard or palladium-catalyzed cross-coupling reactions. Purify intermediates via column chromatography and confirm purity (>95%) via HPLC . Final sublimation under reduced pressure can achieve high purity for optoelectronic applications .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Use H/C NMR to verify ethyl group integration and dihydroacridine backbone geometry. High-resolution mass spectrometry (HRMS) confirms molecular weight. UV-vis and fluorescence spectroscopy characterize absorption/emission profiles. Compare experimental data with DFT-calculated spectra to resolve ambiguities .

Q. How can researchers optimize purification protocols for this compound?

- Methodology : Employ gradient recrystallization using toluene/hexane mixtures to remove unreacted precursors. For device-grade purity, use thermal gradient sublimation (e.g., 200–250°C under 10 mbar) to eliminate trace impurities. Monitor purity via HPLC with diode-array detection .

Advanced Research Questions

Q. How do 1,2-diethyl substituents influence thermally activated delayed fluorescence (TADF) compared to dimethyl analogs?

- Methodology : Compare singlet-triplet energy gaps (ΔE) via low-temperature phosphorescence and fluorescence spectroscopy. Ethyl groups may increase steric hindrance, reducing aggregation-caused quenching (ACQ) and enhancing photoluminescence quantum yield (PLQY) in films. Use transient absorption spectroscopy to measure reverse intersystem crossing (RISC) rates .

Q. What experimental designs address contradictions in electrochemical data for dihydroacridine derivatives?

- Methodology : Standardize conditions (solvent, reference electrode) for cyclic voltammetry. For example, use 0.1 M TBAPF in acetonitrile with a Ag/Ag reference. Cross-validate ionization potential (IP) and electron affinity (EA) via ultraviolet photoelectron spectroscopy (UPS) and DFT calculations. Discrepancies in reduction potentials may arise from dimerization/oligomerization during oxidation .

Q. How can photochemical reduction mechanisms of this compound be studied for sensor applications?

- Methodology : Use femtosecond transient absorption spectroscopy to track excited-state dynamics. In protic solvents, heterolytic C–O bond cleavage generates acridinium ions and hydroxide, detectable via fluorescence quenching. Compare with dimethyl analogs to assess ethyl groups’ impact on photoreduction kinetics .

Q. What strategies enhance aggregation-induced emission (AIE) in this compound-based materials?

- Methodology : Introduce bulky substituents to restrict intramolecular rotation (RIR). Solid-state PLQY measurements and X-ray crystallography reveal packing effects. Ethyl groups may enhance AIE by creating a rigidified microenvironment, as seen in 9,9-diphenyl derivatives .

Methodological Notes

- Contradiction Analysis : When conflicting photophysical data arise (e.g., PLQY variations), validate via time-resolved fluorescence decay and oxygen-free measurements to isolate environmental effects .

- Device Integration : For OLEDs, blend this compound with hosts like PVK/OXD-7. Optimize doping concentrations (5–20 wt%) via atomic force microscopy (AFM) to prevent phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.